molecular formula C4H7N3OS B13106639 2-Hydroxyethyl thiadiazol-2-yl amine

2-Hydroxyethyl thiadiazol-2-yl amine

Cat. No.: B13106639
M. Wt: 145.19 g/mol
InChI Key: CONSCMJEZHAZAR-UHFFFAOYSA-N
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Description

2-Hydroxyethyl thiadiazol-2-yl amine is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both hydroxyl and amine functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl thiadiazol-2-yl amine typically involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative. One common method includes the reaction of thiosemicarbazide with ethyl cyanoacetate in the presence of a dehydrating agent such as phosphorus pentoxide . The reaction proceeds through the formation of an intermediate, which undergoes cyclodehydration to yield the target thiadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl thiadiazol-2-yl amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Hydroxyethyl thiadiazol-2-yl amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl thiadiazol-2-yl amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyethyl thiadiazol-2-yl amine is unique due to the presence of both hydroxyl and amine functional groups, which enhance its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

2-(1,3,4-thiadiazol-2-ylamino)ethanol

InChI

InChI=1S/C4H7N3OS/c8-2-1-5-4-7-6-3-9-4/h3,8H,1-2H2,(H,5,7)

InChI Key

CONSCMJEZHAZAR-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)NCCO

Origin of Product

United States

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